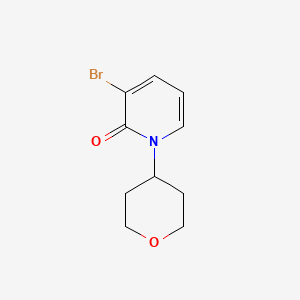

3-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one is a heterocyclic compound belonging to the pyridine family of compounds. It is a colorless, crystalline solid with a melting point of 117–118 °C. This compound has been studied for its potential applications in pharmaceuticals, agrochemicals, and materials science. It has been found to have antimicrobial, antifungal, and antiviral properties. Additionally, it has been studied for its potential use in cancer therapy, due to its ability to inhibit cell proliferation and induce apoptosis.

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry and Metal Complexes

In coordination chemistry, compounds like 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one are used to synthesize various metal complexes with significant properties. For example, nickel(II) complexes involving pyrazolylpyridines have been synthesized and characterized, showing moderate to high yields. These complexes are active catalysts in ethylene oligomerization reactions, producing mainly butenes. The structure of these complexes, the nature of the co-catalyst, solvent type, and reaction conditions significantly influence their catalytic behavior (Nyamato et al., 2016).

Ligand Influence in Coordination Polymers

The role of ancillary ligands in coordination polymers is profoundly influenced by compounds like 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one. Studies have shown that the coordinated anions, such as chloride and bromide, play distinct roles in the self-assembly process, leading to architecturally different coordination polymers. This demonstrates the significance of noncovalent interactions like hydrogen bonding, halogen...halogen, and halogen...π interactions in directing the structural assembly of these polymers (Notash et al., 2010).

Organic Syntheses and Functional Materials

The synthesis of functional materials, especially for organic electronics, often utilizes compounds like 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one as key intermediates. For example, the transformation of tetrabromo pyrene into tetrasubstituted carbazole and phenothiazine derivatives showcases the utility of such bromo substituents in designing novel classes of organic semiconducting materials. These materials have been successfully employed in organic light-emitting diodes (OLEDs), resulting in promising device performance with blue and green emission (Salunke et al., 2016).

Eigenschaften

IUPAC Name |

3-bromo-1-(oxan-4-yl)pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c11-9-2-1-5-12(10(9)13)8-3-6-14-7-4-8/h1-2,5,8H,3-4,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVIJODBCPBQYOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C=CC=C(C2=O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyridin-2(1H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole](/img/structure/B2654633.png)

![3-[(3-Chlorobenzoyl)amino]propanoic acid](/img/structure/B2654640.png)

![(E)-2-(2-(furan-2-yl)vinyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B2654647.png)

![N-(2-furylmethyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B2654652.png)